molecular formula C9H10FIO B14768783 1-Fluoro-4-iodo-2-isopropoxybenzene

1-Fluoro-4-iodo-2-isopropoxybenzene

Cat. No.: B14768783
M. Wt: 280.08 g/mol
InChI Key: QXXXMTLWPXSXMA-UHFFFAOYSA-N
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Description

1-Fluoro-4-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, characterized by the presence of fluorine, iodine, and isopropoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Fluoro-4-iodo-2-isopropoxybenzene typically involves organic synthesis techniques. One common method is electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the fluorine, iodine, and isopropoxy groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product .

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound. Specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-Fluoro-4-iodo-2-isopropoxybenzene can undergo various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Fluoro-4-iodo-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.

    Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-iodo-2-isopropoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound forms a positively charged intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved vary based on the specific application and the nature of the reactions.

Comparison with Similar Compounds

1-Fluoro-4-iodo-2-isopropoxybenzene can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential.

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-fluoro-4-iodo-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H10FIO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3

InChI Key

QXXXMTLWPXSXMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)F

Origin of Product

United States

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